molecular formula C8H19ClN2O B6217604 3-amino-N,5-dimethylhexanamide hydrochloride CAS No. 2742657-15-2

3-amino-N,5-dimethylhexanamide hydrochloride

Cat. No.: B6217604
CAS No.: 2742657-15-2
M. Wt: 194.7
InChI Key:
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Description

3-amino-N,5-dimethylhexanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethyl group, and a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,5-dimethylhexanamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-5-methylhexanoic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,5-dimethylhexanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N,5-dimethylhexanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-amino-N,5-dimethylhexanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,5-dimethylhexanamide hydrochloride is unique due to the presence of both the amino and dimethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N,5-dimethylhexanamide hydrochloride involves the reaction of 3-amino-N,5-dimethylhexanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form the amide. The amide is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-amino-N,5-dimethylhexanoic acid", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-N,5-dimethylhexanoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with ammonia in the presence of a base such as triethylamine to form the amide.", "Step 3: The amide is then treated with hydrochloric acid to form the hydrochloride salt of 3-amino-N,5-dimethylhexanamide." ] }

CAS No.

2742657-15-2

Molecular Formula

C8H19ClN2O

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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